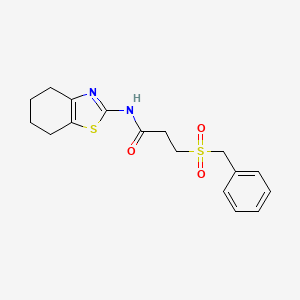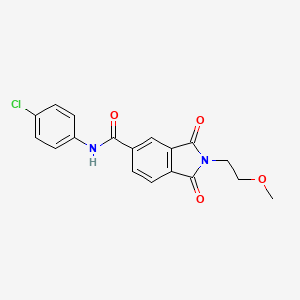![molecular formula C18H11F4NO2 B4189706 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4189706.png)
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide
Vue d'ensemble
Description
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TFMF, is a synthetic compound that belongs to the family of furan-based bioactive molecules. It has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, it has been used as a tool compound to study the activity of various receptors and enzymes. In neuroscience, it has been studied as a potential modulator of neurotransmitter systems.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it has been found to interact with various receptors and enzymes in the body, including the cannabinoid receptors, GABA receptors, and COX enzymes. It has been proposed that 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide may modulate the activity of these receptors and enzymes, leading to its observed effects.
Biochemical and Physiological Effects
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide has been found to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide can inhibit the activity of COX enzymes, leading to a decrease in the production of prostaglandins and inflammation. It has also been found to modulate the activity of GABA receptors, leading to an increase in GABAergic neurotransmission. In vivo studies have shown that 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide can reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been found to have good stability and solubility in various solvents. However, 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide also has some limitations. It has been found to have low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo. It also has limited selectivity for its target receptors and enzymes, which may lead to off-target effects.
Orientations Futures
There are several future directions for the study of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the development of more selective analogs of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide to reduce off-target effects. 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide can also be used as a tool compound to study the activity of various receptors and enzymes in the body. Finally, 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide can be studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Conclusion
In conclusion, 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide is a synthetic compound that has potential applications in various fields of scientific research. It has been found to have good stability and solubility in various solvents. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been used as a tool compound to study the activity of various receptors and enzymes. However, 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide also has some limitations, including low bioavailability and poor pharmacokinetic properties. There are several future directions for the study of 5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-furamide, including the optimization of its pharmacokinetic properties and the development of more selective analogs.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO2/c19-13-6-4-11(5-7-13)15-8-9-16(25-15)17(24)23-14-3-1-2-12(10-14)18(20,21)22/h1-10H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCOSJNPRSNMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4189628.png)
![3-benzyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B4189635.png)
![(2R*,3R*)-3-(dimethylamino)-1'-[(4-methylphenyl)acetyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4189636.png)

![6-fluoro-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4189651.png)

![{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4189675.png)


![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide](/img/structure/B4189681.png)
![2-chloro-4,5-difluoro-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B4189693.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4189701.png)
![5-(2-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4189718.png)
![1-[5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B4189721.png)